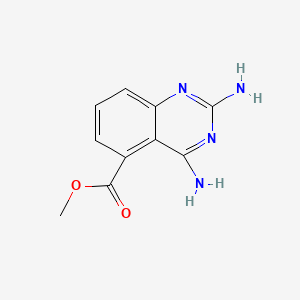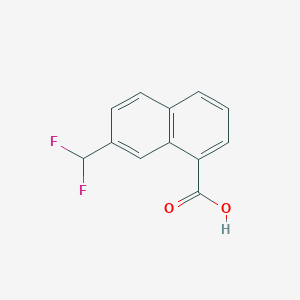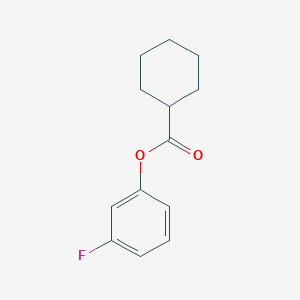
6-Chloro-7-ethyl-2-isopropyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-ethyl-2-isopropyl-7H-purine is a chemical compound with the molecular formula C10H13ClN4 It is characterized by its unique structure, which includes a purine ring substituted with chlorine, ethyl, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethyl-2-isopropyl-7H-purine typically involves the chlorination of a purine derivative followed by alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield. For instance, the chlorination step might involve the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The process may involve continuous flow reactors and automated systems to handle large-scale production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-ethyl-2-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Alkylation and Acylation Reactions: The ethyl and isopropyl groups can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine oxides.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-ethyl-2-isopropyl-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-ethyl-2-isopropyl-7H-purine involves its interaction with specific molecular targets. The chlorine, ethyl, and isopropyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-7-isopropyl-7H-purine: Similar in structure but with an additional chlorine atom.
6-Chloro-7-methyl-2-isopropyl-7H-purine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
6-Chloro-7-ethyl-2-isopropyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and isopropyl groups makes it a versatile compound for various applications, distinguishing it from other purine derivatives.
Eigenschaften
Molekularformel |
C10H13ClN4 |
|---|---|
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
6-chloro-7-ethyl-2-propan-2-ylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-4-15-5-12-10-7(15)8(11)13-9(14-10)6(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
PQVKILLDVLTNAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C(=NC(=N2)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



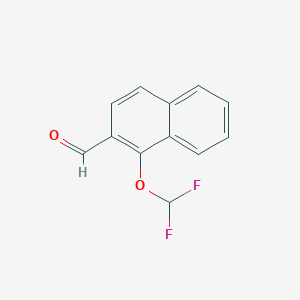

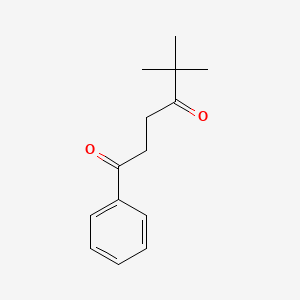
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

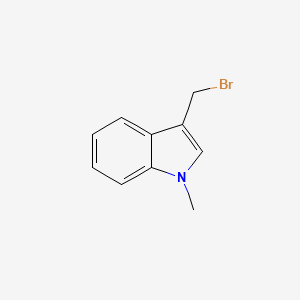
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

